molecular formula C17H15N3O3 B2987523 N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-85-8

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

Cat. No. B2987523
CAS RN: 863001-85-8
M. Wt: 309.325
InChI Key: IVNIMDZBVHNVOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and are found in many natural products .


Synthesis Analysis

While specific synthesis information for this compound is not available, indole derivatives can be synthesized through various methods. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (2-Methyl-1H-indol-5-yl)methanamine, includes a molecular weight of 160.22 and an empirical formula of C10H12N2 .


Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. For example, they have been used in multicomponent reactions to generate complex molecules .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly among indole derivatives. For instance, (2-Methyl-1H-indol-5-yl)methanamine has a molecular weight of 160.22 and an empirical formula of C10H12N2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to regulate inflammatory markers such as STAT, NF-κB, and TNF-α . This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown promise in cancer research. For instance, a compound with a similar structure, induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin . This suggests that “N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” could potentially have similar anticancer properties.

Anti-HIV Activity

Indole derivatives have also been studied for their anti-HIV properties . While specific studies on “N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” are not available, the general anti-HIV activity of indole derivatives suggests potential applications in this area.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . This suggests potential applications in conditions associated with oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For example, derivatives derived from pyridine and Indole were found to be effective against Mycobacterium tuberculosis .

Antidiabetic Activity

Indole derivatives have also been studied for their antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Safety and Hazards

Safety and hazard information would depend on the specific compound and its properties. For instance, some indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives are of great interest in the field of medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new indole derivatives and investigating their biological activities .

properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-7-14-8-12(5-6-16(14)19-11)10-18-17(21)13-3-2-4-15(9-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNIMDZBVHNVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

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